2-Allyldodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyldodecanoic acid is an organic compound with the molecular formula C15H28O2. It is a derivative of dodecanoic acid, featuring an allyl group attached to the second carbon of the dodecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyldodecanoic acid typically involves the introduction of an allyl group to dodecanoic acid. One common method is the reaction of dodecanoic acid with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the allyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and facilitate the separation of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Allyldodecanoic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The allyl group can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-Allyldodecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its role in biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants
Mechanism of Action
The mechanism of action of 2-Allyldodecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The allyl group may also play a role in modulating the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Dodecanoic acid (Lauric acid): A saturated fatty acid with similar chain length but lacking the allyl group.
2-Allylhexanoic acid: A shorter-chain analog with an allyl group.
2-Allyloctanoic acid: An intermediate-chain analog with an allyl group.
Uniqueness: 2-Allyldodecanoic acid is unique due to the presence of both the long dodecanoic acid chain and the reactive allyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C15H28O2 |
---|---|
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2-prop-2-enyldodecanoic acid |
InChI |
InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-13-14(12-4-2)15(16)17/h4,14H,2-3,5-13H2,1H3,(H,16,17) |
InChI Key |
QGZQBIKBSZXZEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.